2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Overview
Description
2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antifungal, and antimicrobial properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 . This interaction disrupts the kinase’s ability to phosphorylate its substrates, thereby halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By inhibiting CDK2, 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, preventing the transition from the G1 phase to the S phase .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is significant inhibition of cell growth . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also causes significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . It also promotes apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death . Furthermore, 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . These cellular effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This binding prevents the phosphorylation of proteins necessary for cell cycle progression, leading to cell cycle arrest . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s ability to disrupt cellular processes and inhibit cancer cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to potential resistance mechanisms developed by the cells .
Dosage Effects in Animal Models
The effects of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with other biomolecules, potentially influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetics and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . This distribution pattern is important for understanding the compound’s pharmacodynamics and potential side effects.
Subcellular Localization
The subcellular localization of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure scalability and efficiency. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[3,4-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored as a potential anticancer, antifungal, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the phenyl group at the 2-position.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities.
Uniqueness
2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its phenyl group at the 2-position enhances its interaction with molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-15(8-4-2-1-3-5-8)14-10(9)12-7-13-11/h1-7H,(H,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPSAJWEPELCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=O)NC=NC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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